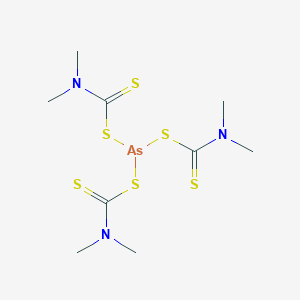
3-吡啶乙醇
概述
描述
3-Pyridineethanol is a pyridine derivative, a class of compounds that are of significant interest in the field of organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions. The papers provided discuss various pyridine derivatives and their synthesis, properties, and applications, which can be related to the understanding of 3-pyridineethanol.
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 3-pyridineethanol, can be achieved through several methods. A novel three-component synthesis method has been reported to produce a variety of functionalized pyridine derivatives, which are suitable precursors for palladium-catalyzed reactions such as Suzuki couplings . Additionally, the synthesis of 3-(dimethylboryl)pyridine demonstrates the potential for creating rigid cyclic tetramers stabilized via intermolecular boron-nitrogen coordination bonds . These methods highlight the synthetic versatility of pyridine derivatives and may be applicable to the synthesis of 3-pyridineethanol.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, as evidenced by the rigid cyclic tetramer formation in the case of 3-(dimethylboryl)pyridine . The structural features of these compounds are crucial as they can influence their reactivity and potential applications. For instance, the structure of a gold(III) complex with 2-pyridineethanol has been characterized using various spectroscopic techniques and X-ray diffraction, providing insights into its coordination geometry and electronic properties .
Chemical Reactions Analysis
Pyridine derivatives participate in a range of chemical reactions. The three-component synthesis method mentioned earlier leads to pyridine derivatives that can undergo Suzuki couplings to produce various pyridine and bipyridine derivatives . The scrambling reactions of 3-(dimethylboryl)pyridine and its analogs also demonstrate the reactivity of these compounds under different conditions . These reactions are important for the functionalization and further transformation of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the stability of 3-(diethylboryl)pyridine under ambient conditions is notable, and its spectroscopic properties provide information about the electronic environment of the boron atom . The adsorption properties of lanthanide-organic frameworks with pyridine-based ligands show selective and hysteretic sorption of CO2 over N2, which could be relevant for applications in gas separation and storage . The antiproliferative activity of the gold(III) complex with 2-pyridineethanol against various cancer cell lines indicates the potential biomedical applications of pyridine derivatives .
科学研究应用
光电催化氧化
3-吡啶乙醇用于光电催化领域。 它在涉及 TiO2 纳米管的过程中被氧化为 3-吡啶甲醛和维生素 B3 . 此过程意义重大,因为它允许在 pH 7 时维生素 B3 的转化率和选择性更高 .
纳米管结构
该化合物在制备高效纳米管结构的 TiO2(作为光阳极)在钛板上起着至关重要的作用 . 这是通过乙二醇中的阳极氧化方法实现的 .
反应活性研究
3-吡啶乙醇用于研究各种因素对反应活性及产物选择性的影响 . 这些因素包括纳米管形态、施加电位、Na2SO4 浓度、溶液搅拌速度和 pH 值
作用机制
Target of Action
3-Pyridineethanol, also known as 3-Pyridinemethanol, is an aromatic primary alcohol and a key moiety of many bio-active and industrially important compounds . .
Mode of Action
It’s known that the presence of the pyridine nucleus in a molecule can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
3-Pyridineethanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . Nicotinic acid, also known as vitamin B3, plays a crucial role in the human body as it’s involved in numerous metabolic processes.
Pharmacokinetics
It’s known that the compound has a molecular weight of 10913 , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of 3-Pyridineethanol and their impact on its bioavailability.
Result of Action
It’s known that 3-pyridineethanol can be used in the synthesis of histone deacetylase inhibitors . Histone deacetylase inhibitors are a class of compounds that have a broad range of effects on cell function, including cell cycle arrest, differentiation, and apoptosis, which are processes that can influence the growth and survival of cancer cells .
Action Environment
The action of 3-Pyridineethanol can be influenced by various environmental factors. For instance, the photoelectrocatalytic oxidation of 3-Pyridineethanol to 3-pyridinemethanal and vitamin B3 was found to be influenced by factors such as the morphology of the nanotube, applied potential, Na2SO4 concentration, stirring speed of the solution, and pH . These factors can affect the reaction activity and product selectivities .
属性
IUPAC Name |
2-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSASPSYAWQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212134 | |
| Record name | 3-Pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6293-56-7 | |
| Record name | 3-Pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridineethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE9P33Y7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on metyrapone analogs. Why is 3-pyridineethanol relevant in this context?
A: While not explicitly investigated in the study, 3-pyridineethanol represents a key structural fragment found within several of the metyrapone analogs synthesized and evaluated. The researchers highlight the importance of "appropriately substituted alcoholic or ketonic functions" [] for inhibitory activity against steroid 11β-hydroxylase. 3-Pyridineethanol contains both a pyridine ring and an ethanol group, making it a relevant building block for understanding the structure-activity relationships of potential inhibitors in this class. Examining its properties and potential contribution to the activity of larger molecules containing this substructure could provide valuable insights for future drug design efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


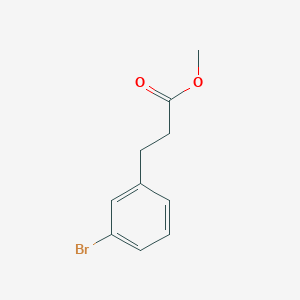
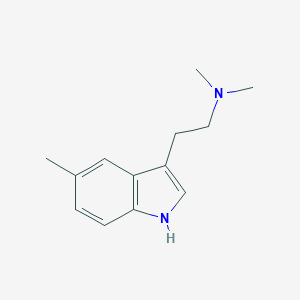

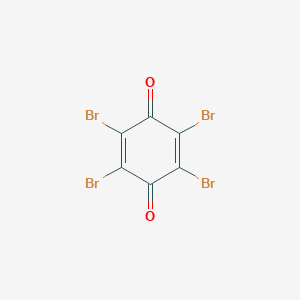
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
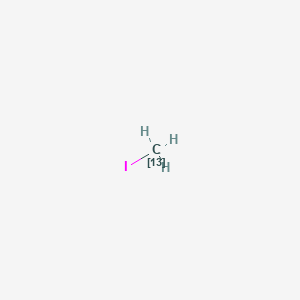
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)





